molecular formula C17H14N2O3S B3275223 Bipyridine, [(4-methoxyphenyl)sulfonyl]- CAS No. 62146-86-5

Bipyridine, [(4-methoxyphenyl)sulfonyl]-

Cat. No. B3275223
CAS RN: 62146-86-5
M. Wt: 326.4 g/mol
InChI Key: FTSDQPBDUPKZPF-UHFFFAOYSA-N
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Description

“Bipyridine, [(4-methoxyphenyl)sulfonyl]-” is a derivative of bipyridine . Bipyridine and its related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Molecular Structure Analysis

The molecular structure of bipyridine derivatives is complex and varies based on the specific derivative . For instance, the conformational analysis of 2,2′-BIPY and 4,4′-BIPY revealed that 2,2′-BIPY has one minimum within the intramolecular energy range of 29 kJ mol−1 .


Chemical Reactions Analysis

Bipyridine compounds are known to strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . Recent research findings have focused on metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .

Future Directions

The future directions in the field of bipyridine derivatives involve overcoming the challenges associated with traditional catalysis methods . This includes the development of new methods for the synthesis of bipyridine derivatives, as well as the exploration of alternative pathways for bipyridine synthesis involving sulfur and phosphorous compounds .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-13-7-9-14(10-8-13)23(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDQPBDUPKZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80811474
Record name 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80811474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bipyridine, [(4-methoxyphenyl)sulfonyl]-

CAS RN

62146-86-5
Record name 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80811474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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